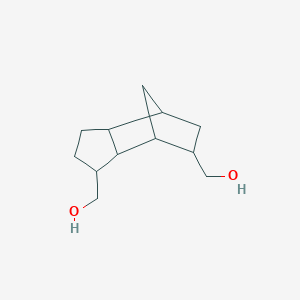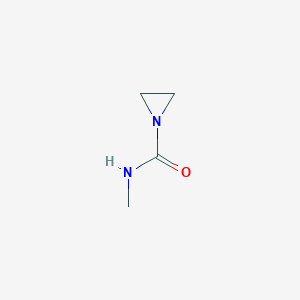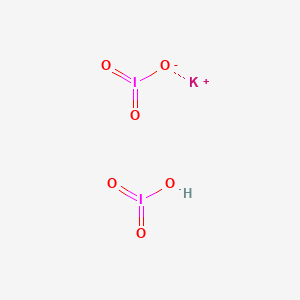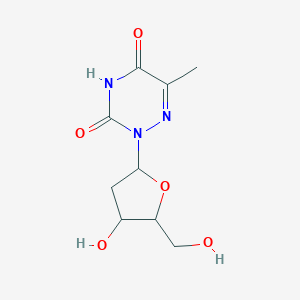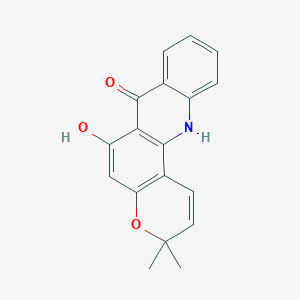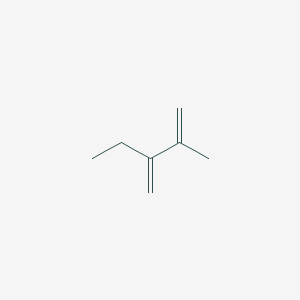
1,3-Butadiene, 2-ethyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene, 2-ethyl-3-methyl- is a colorless, flammable gas that is widely used in the production of synthetic rubber, resins, and plastics. It is also found in cigarette smoke, automobile exhaust, and other industrial emissions. Despite its widespread use, 1,3-Butadiene, 2-ethyl-3-methyl- is known to be a potent carcinogen, with the potential to cause cancer in humans.
Wirkmechanismus
The mechanism of action of 1,3-Butadiene, 2-ethyl-3-methyl- is not well understood, but it is believed to cause damage to DNA, leading to mutations that can result in cancer. It may also interfere with the body's natural defense mechanisms against cancer, such as apoptosis (programmed cell death).
Biochemische Und Physiologische Effekte
Exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can cause a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. It can also cause inflammation, which can contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Butadiene, 2-ethyl-3-methyl- is commonly used in laboratory experiments to study its effects on cells and tissues. One advantage of using this compound is that it is readily available and relatively inexpensive. However, there are also limitations to its use, such as the fact that it is highly toxic and must be handled with care. It can also be difficult to control the level of exposure in experiments, which can make it challenging to interpret the results.
Zukünftige Richtungen
There are many future directions for research on 1,3-Butadiene, 2-ethyl-3-methyl-. One area of focus is the development of new methods for detecting and measuring exposure to this compound, which could help to improve workplace safety and reduce the risk of cancer and other health problems. Another area of research is the development of new treatments for cancer that target the mechanisms of action of 1,3-Butadiene, 2-ethyl-3-methyl-. Finally, there is a need for more research on the long-term health effects of exposure to this compound, particularly in populations that are at increased risk, such as industrial workers and smokers.
Synthesemethoden
1,3-Butadiene, 2-ethyl-3-methyl- is typically synthesized by the catalytic dehydrogenation of isoprene, which is a natural compound found in rubber latex. The process involves heating isoprene with a catalyst, such as copper or iron, to remove hydrogen atoms and form 1,3-Butadiene, 2-ethyl-3-methyl-.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 2-ethyl-3-methyl- has been the subject of extensive scientific research due to its potential health effects. Studies have shown that exposure to 1,3-Butadiene, 2-ethyl-3-methyl- can increase the risk of developing cancer, particularly leukemia and lymphoma. It has also been linked to respiratory problems, such as asthma and chronic bronchitis.
Eigenschaften
CAS-Nummer |
14145-44-9 |
|---|---|
Produktname |
1,3-Butadiene, 2-ethyl-3-methyl- |
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
2-methyl-3-methylidenepent-1-ene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |
InChI-Schlüssel |
PJXJBPMWCKMWLS-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=C)C |
Kanonische SMILES |
CCC(=C)C(=C)C |
Andere CAS-Nummern |
14145-44-9 |
Synonyme |
CH2=C(CH3)C(C2H5)=CH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



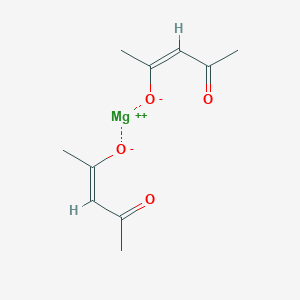
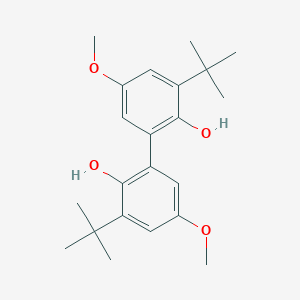
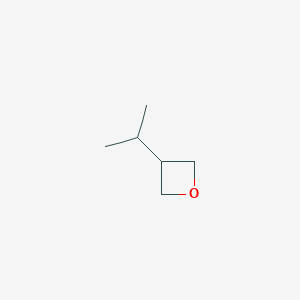
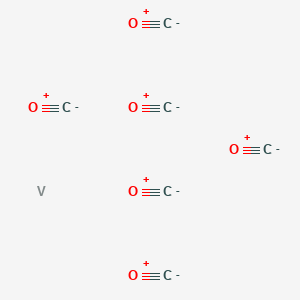
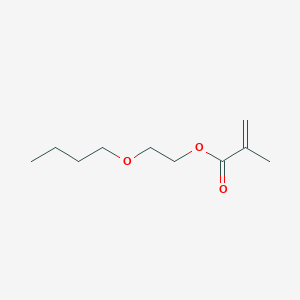
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
